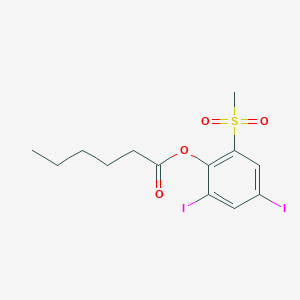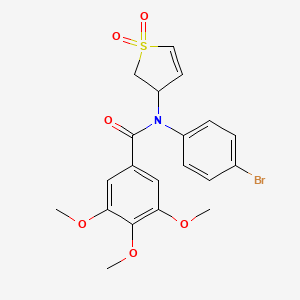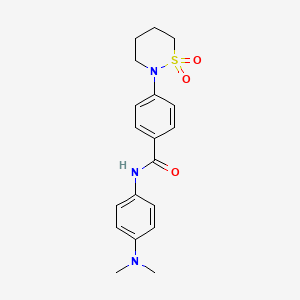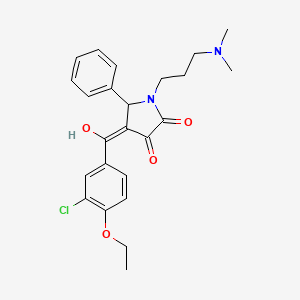![molecular formula C9H9ClN4O B2629554 2-Chloro-N-([1,2,4]triazolo[4,3-a]pyridin-6-yl)propanamide CAS No. 2411267-52-0](/img/structure/B2629554.png)
2-Chloro-N-([1,2,4]triazolo[4,3-a]pyridin-6-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-N-([1,2,4]triazolo[4,3-a]pyridin-6-yl)propanamide is a chemical compound that belongs to the class of triazolopyridine derivatives. These compounds are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties. The unique structure of this compound makes it a valuable subject of study in medicinal chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-([1,2,4]triazolo[4,3-a]pyridin-6-yl)propanamide typically involves the following steps:
Formation of the triazolopyridine core: This can be achieved through the cyclization of appropriate precursors under specific conditions. For example, the reaction of 2-aminopyridine with hydrazine derivatives can form the triazolopyridine ring.
Amidation: The final step involves the formation of the propanamide group through the reaction of the chlorinated triazolopyridine with propanoyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale batch or continuous flow processes, optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-([1,2,4]triazolo[4,3-a]pyridin-6-yl)propanamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: The triazolopyridine core can participate in cyclization reactions to form more complex ring systems.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or primary amines in polar solvents.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted triazolopyridine derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
2-Chloro-N-([1,2,4]triazolo[4,3-a]pyridin-6-yl)propanamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, antiviral, and anticancer agent.
Biological Research: The compound is used to investigate the biological pathways and molecular targets involved in its mechanism of action.
Pharmaceutical Development: It serves as a lead compound for the development of new drugs with improved efficacy and safety profiles.
Industrial Applications: The compound can be used in the synthesis of other biologically active molecules and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of 2-Chloro-N-([1,2,4]triazolo[4,3-a]pyridin-6-yl)propanamide involves its interaction with specific molecular targets in cells. These targets may include enzymes, receptors, or nucleic acids. The compound can inhibit the activity of certain enzymes, block receptor signaling pathways, or intercalate into DNA, leading to various biological effects such as cell growth inhibition, apoptosis, or antimicrobial activity.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-N-([1,2,4]triazolo[4,3-a]quinoxaline-6-yl)propanamide
- 2-Chloro-N-([1,2,4]triazolo[4,3-a]pyrimidin-6-yl)propanamide
- 2-Chloro-N-([1,2,4]triazolo[4,3-a]benzimidazole-6-yl)propanamide
Uniqueness
2-Chloro-N-([1,2,4]triazolo[4,3-a]pyridin-6-yl)propanamide is unique due to its specific triazolopyridine core, which imparts distinct biological activities compared to other triazole derivatives. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for drug discovery and development.
Properties
IUPAC Name |
2-chloro-N-([1,2,4]triazolo[4,3-a]pyridin-6-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN4O/c1-6(10)9(15)12-7-2-3-8-13-11-5-14(8)4-7/h2-6H,1H3,(H,12,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLKURRONMPVGFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CN2C=NN=C2C=C1)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
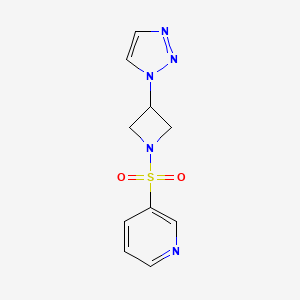
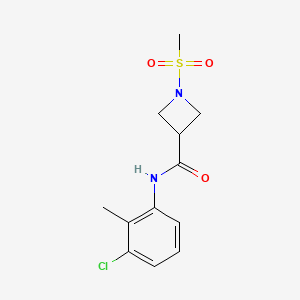
![4-methyl-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridin-6-yl 3-nitrobenzene-1-sulfonate](/img/structure/B2629479.png)
![2-((2-fluorobenzyl)thio)-5-(4-nitrophenyl)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/new.no-structure.jpg)
![(2E)-3-[4-(dimethylamino)phenyl]-2-(4-methylbenzenesulfonyl)prop-2-enenitrile](/img/structure/B2629481.png)
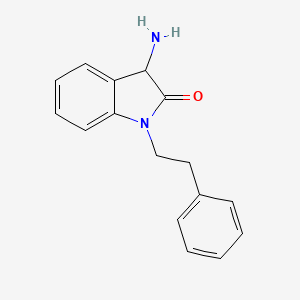
![2-methoxy-N-{[4-(morpholin-4-yl)thian-4-yl]methyl}acetamide](/img/structure/B2629484.png)
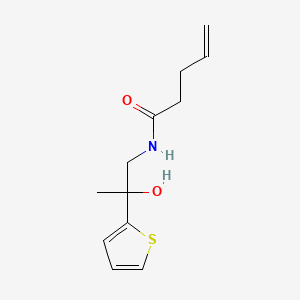
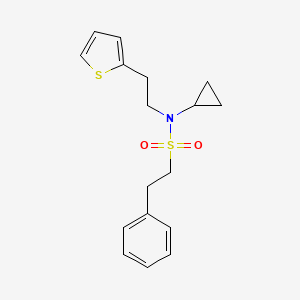
![Tert-butyl N-[(1S,2R,4R)-6-oxo-2-bicyclo[2.2.2]octanyl]carbamate](/img/structure/B2629488.png)
